molecular formula C25H21ClN2O2 B11656781 N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11656781
M. Wt: 416.9 g/mol
InChI Key: ZOFVPNFEQHLCMD-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chlorophenyl group, a methoxyphenyl group, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases and elevated temperatures.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong nucleophiles such as sodium amide in liquid ammonia.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide
  • N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide
  • N-[(4-methylphenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity to biological targets and its electronic properties in materials science applications.

Properties

Molecular Formula

C25H21ClN2O2

Molecular Weight

416.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H21ClN2O2/c1-16-23(25(29)27-15-17-7-11-19(26)12-8-17)21-5-3-4-6-22(21)28-24(16)18-9-13-20(30-2)14-10-18/h3-14H,15H2,1-2H3,(H,27,29)

InChI Key

ZOFVPNFEQHLCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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